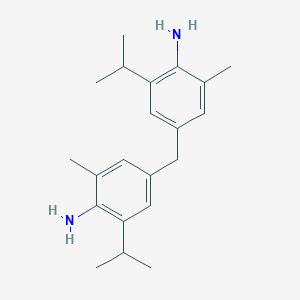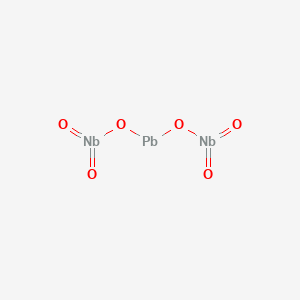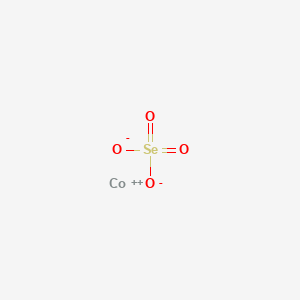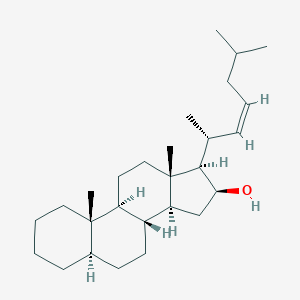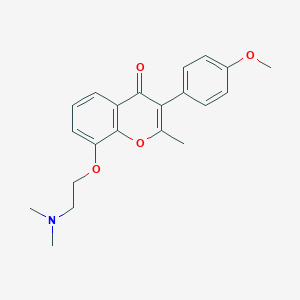
Isoflavone, 7-(2-(dimethylamino)ethoxy)-4'-methoxy-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoflavones are a class of natural compounds found in plants, particularly in soybeans. They have been studied extensively for their potential health benefits, including their ability to reduce the risk of certain diseases such as cancer and cardiovascular disease. One specific isoflavone, 7-(2-(dimethylamino)ethoxy)-4'-methoxy-2-methyl-, also known as DA-6, has been the subject of scientific research due to its potential use as a plant growth regulator and its potential to improve plant resistance to stress.
Mecanismo De Acción
The mechanism of action of Isoflavone, 7-(2-(dimethylamino)ethoxy)-4'-methoxy-2-methyl- is not fully understood, but it is believed to act by regulating gene expression and signaling pathways in plants. It has been shown to activate certain enzymes and proteins involved in plant growth and stress response.
Efectos Bioquímicos Y Fisiológicos
Isoflavone, 7-(2-(dimethylamino)ethoxy)-4'-methoxy-2-methyl- has been shown to have several biochemical and physiological effects on plants. It has been shown to increase photosynthesis and chlorophyll content, as well as improve the activity of certain enzymes involved in plant growth and stress response. It has also been shown to increase the accumulation of certain secondary metabolites in plants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Isoflavone, 7-(2-(dimethylamino)ethoxy)-4'-methoxy-2-methyl- in lab experiments is its ability to enhance plant growth and stress resistance, which can improve the reliability and reproducibility of experiments. However, one limitation is that it may not be suitable for all plant species and may have different effects depending on the experimental conditions.
Direcciones Futuras
There are several future directions for research on Isoflavone, 7-(2-(dimethylamino)ethoxy)-4'-methoxy-2-methyl-. One area of interest is its potential use in the treatment of certain diseases, such as cancer. Another area of interest is its potential use in improving plant resistance to environmental stress, such as drought and salinity. Further research is needed to fully understand the mechanism of action of Isoflavone, 7-(2-(dimethylamino)ethoxy)-4'-methoxy-2-methyl- and its potential applications in various fields.
Métodos De Síntesis
The synthesis of Isoflavone, 7-(2-(dimethylamino)ethoxy)-4'-methoxy-2-methyl- involves several steps, including the reaction of 4-methoxy-2-methylphenol with 2-dimethylaminoethyl chloride to form the intermediate compound 7-(2-(dimethylamino)ethoxy)-4'-methoxy-2-methylphenol. This intermediate is then reacted with sodium hydroxide to form the final product, 7-(2-(dimethylamino)ethoxy)-4'-methoxy-2-methyl-isoflavone.
Aplicaciones Científicas De Investigación
Isoflavone, 7-(2-(dimethylamino)ethoxy)-4'-methoxy-2-methyl- has been studied extensively for its potential use as a plant growth regulator. It has been shown to improve plant growth and yield, as well as enhance plant resistance to stress, such as drought and salt stress. In addition to its use in agriculture, Isoflavone, 7-(2-(dimethylamino)ethoxy)-4'-methoxy-2-methyl- has also been studied for its potential use in the treatment of certain diseases, such as cancer.
Propiedades
Número CAS |
13004-41-6 |
|---|---|
Nombre del producto |
Isoflavone, 7-(2-(dimethylamino)ethoxy)-4'-methoxy-2-methyl- |
Fórmula molecular |
C21H23NO4 |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
8-[2-(dimethylamino)ethoxy]-3-(4-methoxyphenyl)-2-methylchromen-4-one |
InChI |
InChI=1S/C21H23NO4/c1-14-19(15-8-10-16(24-4)11-9-15)20(23)17-6-5-7-18(21(17)26-14)25-13-12-22(2)3/h5-11H,12-13H2,1-4H3 |
Clave InChI |
LPZXQSDBCDRHEO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=C(O1)C(=CC=C2)OCCN(C)C)C3=CC=C(C=C3)OC |
SMILES canónico |
CC1=C(C(=O)C2=C(O1)C(=CC=C2)OCCN(C)C)C3=CC=C(C=C3)OC |
Otros números CAS |
13004-41-6 |
Sinónimos |
7-(2-Dimethylaminoethoxy)-4'-methoxy-2-methylisoflavone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



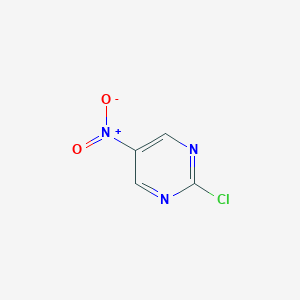
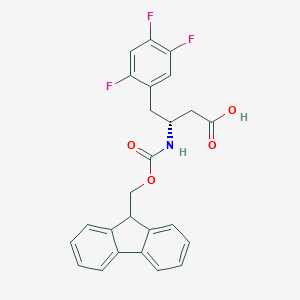
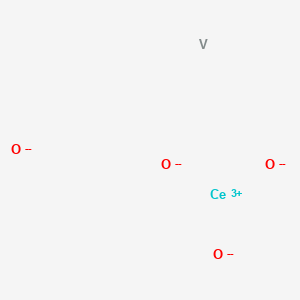
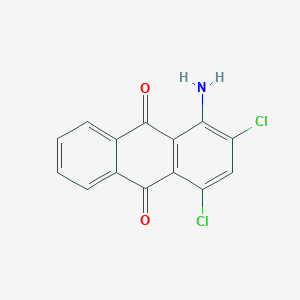
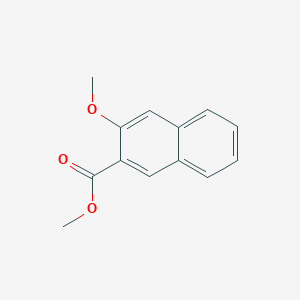
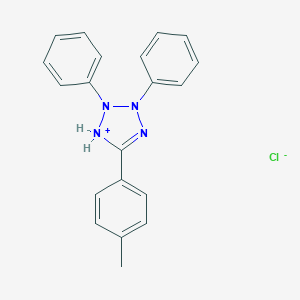
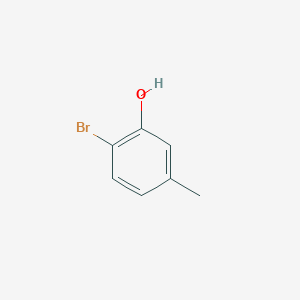
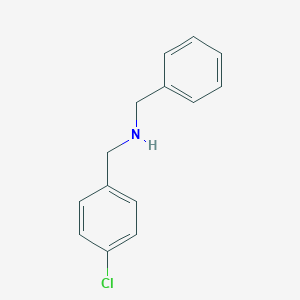
![[(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate](/img/structure/B88114.png)
